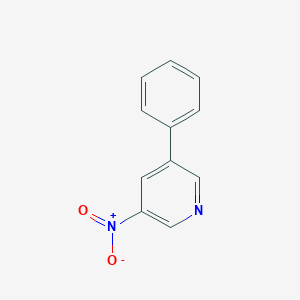

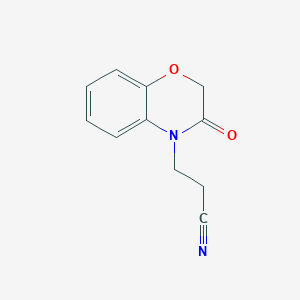

2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionitrile

Overview

Description

Benzoxazine derivatives, including "2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionitrile", are of significant interest due to their wide range of potential applications in materials science and pharmaceuticals. These compounds are known for their structural diversity, which allows for a variety of chemical reactions and properties to be explored.

Synthesis Analysis

The synthesis of benzoxazine derivatives can be achieved through various methods. One approach involves the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines, resulting in the formation of benzoxazine derivatives with significant stereo-selectivity (Gabriele et al., 2006). Another method includes the intramolecular Michael addition of certain precursors leading to benzoxazine derivatives in good yields (Masuoka et al., 1986).

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives has been a subject of study, highlighting the importance of stereochemistry and conformation in determining their properties and reactivity. X-ray diffraction analysis has been used to unequivocally establish the configuration around the double bond of major stereoisomers of synthesized compounds (Gabriele et al., 2006).

Chemical Reactions and Properties

Benzoxazine derivatives undergo a variety of chemical reactions, leading to a wide range of potential applications. One-pot, multicomponent, diastereoselective synthesis methods have been developed for constructing substituted benzoxazines, demonstrating excellent diastereoselectivity and yields (Kushwaha et al., 2020).

Physical Properties Analysis

The physical properties of benzoxazine derivatives, such as solubility, melting points, and crystallinity, are crucial for their application in material science and pharmaceutical formulations. These properties are influenced by the molecular structure and substituents on the benzoxazine ring.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, of benzoxazine derivatives are essential for their utilization in chemical synthesis and the development of new materials. Studies have shown that benzoxazines can be functionalized through various reactions, such as Suzuki–Miyaura cross-coupling, to increase their utility in organic synthesis (Yu et al., 2013).

Scientific Research Applications

Bioactive Compounds and Ecological Role

The benzoxazinone class, to which 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionitrile belongs, has been extensively researched for its phytotoxic, antifungal, antimicrobial, and antifeedant effects. These compounds are considered for their potential as natural herbicide models. The degradation products of benzoxazinones also play a significant role in the ecological behavior of benzoxazinone-producing plants, contributing to chemical defense mechanisms. Moreover, their simple chemical structure and accessibility make them a promising source of bioactive compounds (Macias et al., 2009).

Antimicrobial and Antioxidant Properties

Benzoxazinyl pyrazolone arylidenes derived from benzoxazinones exhibit potent antimicrobial and antioxidant activities. These derivatives, obtained through a synthesis process involving the base compound, show promise in pharmaceutical applications, highlighting the versatile nature of benzoxazinones (Sonia et al., 2013).

Allelochemicals and Natural Product Synthesis

Benzoxazinones and related compounds isolated from the Gramineae family display significant biological properties such as antimicrobial, antifeedant, antifungal, and insecticidal activities. Their natural occurrence and the synthetic methods developed for their production underscore their potential agronomic utility and contribution to the chemistry of natural products (Macias et al., 2006).

Chemistry and Bioactivities of Benzoxazine Derivatives

The derivatives of 3,4-Dihydro-2H-1,3-benzoxazines, including oxo-derivatives, are recognized for their significant biological activities, which span across antifungal, antibacterial, anti-HIV, anticancer, anticonvulsant, and anti-inflammatory effects. The chemical simplicity and adaptability of these compounds enable their use as sources for further bioactive compounds, facilitating the discovery of new pharmaceuticals with diverse biological activities (El-Din, 2021).

Novel Applications Beyond Monomers

Apart from their traditional use as monomers for the synthesis of polybenzoxazines, 3,4-Dihydro-1,3-2H-benzoxazines have been found to possess other remarkable properties. These include applications as luminescent materials, ligands for cations, and reducing agents for precious metal ions, demonstrating the versatility and potential of benzoxazines in materials science and beyond (Wattanathana et al., 2017).

Safety And Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name |

3-(3-oxo-1,4-benzoxazin-4-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c12-6-3-7-13-9-4-1-2-5-10(9)15-8-11(13)14/h1-2,4-5H,3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQMJEYOWARPGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=CC=CC=C2O1)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403932 | |

| Record name | 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionitrile | |

CAS RN |

23866-12-8 | |

| Record name | 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.